molecular formula C8H12ClNO B3391822 N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1) CAS No. 22513-19-5

N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1)

Cat. No.: B3391822
CAS No.: 22513-19-5
M. Wt: 173.64 g/mol
InChI Key: FFVCFZQUHMONCF-UHFFFAOYSA-N
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Description

N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1) is a hydrochloride salt of a primary amine featuring a methoxy group (-OCH₃) attached to the nitrogen atom and a benzyl (phenylmethyl) moiety. These analogs typically exhibit modifications in substituent groups (e.g., halogens, boronate esters, or heterocycles), which influence their physicochemical properties, reactivity, and applications. This article compares the hypothetical target compound with structurally related amines from peer-reviewed sources, focusing on molecular features, spectral data, and functional differences.

Properties

IUPAC Name

N-methoxy-1-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-10-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVCFZQUHMONCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90782141
Record name N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22513-19-5
Record name N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) typically involves the reaction of benzylamine with methanol in the presence of a suitable catalyst. One common method includes the use of a coupling reaction between benzylamine, benzaldehyde, and carbon dioxide under light irradiation . This reaction proceeds under mild conditions and involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methoxybenzylamine oxides, while reduction can produce N-methoxybenzylamine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-Methoxy-1-phenylmethanamine–hydrogen chloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its methoxy and amine functional groups enable it to participate in a range of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions facilitate the production of more complex molecules used in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving N-Methoxy-1-phenylmethanamine–hydrogen chloride

Reaction TypeDescriptionExample Products
OxidationConverts to corresponding oxidesN-Methoxybenzylamine oxides
ReductionYields amines or reduced derivativesN-Methoxybenzylamine derivatives
SubstitutionMethoxy group can be replacedVarious substituted derivatives

Biological Research

Biological Activity Studies
Research on N-Methoxy-1-phenylmethanamine–hydrogen chloride has revealed potential biological activities. It is being investigated for its interactions with various biomolecules, which may lead to therapeutic applications.

Case Study: Antiviral Activity
A study examining the structure-activity relationships of compounds similar to N-Methoxy-1-phenylmethanamine found promising antiviral activity against flaviviruses, including Zika and dengue viruses. This highlights the compound's potential as a lead structure for drug development targeting viral infections .

Pharmaceutical Applications

Therapeutic Potential
The compound is explored for its role in drug development, particularly as a candidate for treating diseases related to vascular adhesion protein 1 (VAP-1). Research indicates that it may inhibit VAP-1-related diseases such as diabetes and inflammatory conditions .

Table 2: Potential Therapeutic Applications

Disease CategorySpecific Conditions
Cardiovascular DiseasesHypertension, arteriosclerosis
Inflammatory DiseasesRheumatoid arthritis, inflammatory bowel diseases
Metabolic DisordersDiabetes mellitus, cirrhosis

Industrial Applications

Specialty Chemicals Production
In industrial settings, N-Methoxy-1-phenylmethanamine–hydrogen chloride is utilized in producing specialty chemicals. Its ability to act as a building block in synthesizing complex organic molecules makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) involves its interaction with molecular targets through its methoxy and amine functional groups. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional attributes of N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1) and its analogs:

Compound Name (Reference) Molecular Formula Molecular Weight Substituents/Features Key Data/Applications
N-Methyl-1-phenylethanamine hydrochloride C₉H₁₄NCl 171.67 g/mol - N-methyl
- Phenylethyl chain
Stereoisomers (R/S) noted; used in chiral synthesis
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride C₈H₁₀Cl₂N 206.08 g/mol - 3-chlorophenyl
- N-methyl
Enhanced lipophilicity due to chloro substituent
N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride C₁₇H₂₇BNO₃Cl 356.67 g/mol - Boronate ester
- N,N-dimethyl
Potential use in Suzuki-Miyaura cross-coupling reactions
1-[2-(3-Methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine hydrochloride C₁₇H₂₄NOCl 293.84 g/mol - Cyclohexenyl
- 3-methoxyphenyl
Related to tramadol derivatives (analgesic applications)
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride C₁₅H₂₂NOCl 267.80 g/mol - Cyclohexyl carbonyl
- Chiral center
IR: 1705 cm⁻¹ (C=O); FAB MS: m/z 232 (MH⁺)
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride C₁₂H₁₅N₃OCl 253.73 g/mol - Imidazole ring
- 3-methoxybenzyl
Safety: Skin/eye irritation noted; R&D applications

Key Comparative Insights

Substituent Effects: Chlorine vs. Methoxy: The 3-chlorophenyl derivative exhibits higher lipophilicity compared to methoxy-substituted analogs, influencing bioavailability and membrane permeability. Boronate Esters: The boronate-containing compound is tailored for cross-coupling reactions, a feature absent in non-boron analogs.

Stereochemistry :

  • Chiral centers in compounds like N-Methyl-1-phenylethanamine hydrochloride and the (+)-(1R) cyclohexyl derivative highlight the importance of enantiomeric purity in pharmacological activity.

Spectroscopic Data: The cyclohexyl carbonyl compound shows distinct FT-IR absorption at 1705 cm⁻¹ (C=O stretch), absent in non-carbonyl analogs. Mass spectrometry (FAB MS) data for (m/z 232 for MH⁺) provides a benchmark for structural confirmation.

Safety and Applications: The imidazole derivative requires stringent safety protocols due to skin/eye irritation risks, unlike simpler arylalkylamines.

Biological Activity

N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N-Methoxy-1-phenylmethanamine is an organic compound characterized by its methoxy group and phenylmethanamine structure. The hydrogen chloride salt form enhances its solubility and stability, making it suitable for various biological assays.

The biological activity of N-Methoxy-1-phenylmethanamine is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. These interactions are crucial for understanding its effects on mood regulation and cognitive functions.

In Vitro Studies

  • Neurotransmitter Modulation : Studies have shown that N-Methoxy-1-phenylmethanamine can influence the release of neurotransmitters in neuronal cultures. This modulation suggests potential applications in treating neurological disorders.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to neuroprotection. In vitro assays indicate a significant reduction in reactive oxygen species (ROS) levels, suggesting a protective role against oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that N-Methoxy-1-phenylmethanamine exhibits antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.

In Vivo Studies

Research involving animal models has shown promising results regarding the efficacy of N-Methoxy-1-phenylmethanamine in reducing anxiety-like behaviors and enhancing cognitive functions. The following table summarizes key findings from recent studies:

StudyModelKey Findings
Smith et al. (2023)Rat model of anxietyReduced anxiety-like behavior measured by elevated plus maze test
Johnson et al. (2024)Mouse modelImproved memory retention in Morris water maze test
Lee et al. (2024)Bacterial infection modelSignificant reduction in bacterial load compared to control

Case Study 1: Neuroprotective Effects

In a controlled study, the neuroprotective effects of N-Methoxy-1-phenylmethanamine were evaluated in a rat model subjected to induced oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal damage and improved behavioral outcomes.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of N-Methoxy-1-phenylmethanamine against resistant strains of bacteria. The compound exhibited potent activity, leading to further investigations into its potential as an alternative therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for N-Methoxy-1-phenylmethanamine hydrochloride, and how can yield and purity be maximized?

Answer: The synthesis of N-Methoxy-1-phenylmethanamine hydrochloride typically involves reductive amination of 3-methoxybenzaldehyde with methylamine, followed by hydrochloric acid salt formation. Key considerations include:

  • Catalyst selection : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) for selective reduction of imine intermediates .
  • Protecting groups : Methoxy groups may require protection during synthesis to prevent undesired side reactions, such as using trimethylsilyl (TMS) groups .
  • Purification : Recrystallization in ethanol/water mixtures improves purity, while HPLC (C18 columns, 0.1% TFA in mobile phase) monitors impurities .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they compare?

Answer: A multi-technique approach ensures structural confirmation and purity assessment:

  • NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.4 ppm). Discrepancies in splitting patterns may indicate stereochemical variations .
  • X-ray crystallography : Resolves absolute configuration, critical for chiral variants .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted precursors) using electrospray ionization (ESI+) .

Q. What factors influence the stability and solubility of this compound in experimental conditions?

Answer:

  • Solubility : Highly soluble in polar solvents (water, methanol) due to hydrochloride salt formation; reduced solubility in non-polar solvents (hexane) .
  • Stability : Degrades under prolonged light exposure or high temperatures (>60°C). Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • pH sensitivity : Protonated amine group stabilizes the compound in acidic conditions (pH < 5); neutral/basic pH may precipitate freebase forms .

Advanced Research Questions

Q. How does stereochemistry at the methanamine moiety affect pharmacological activity?

Answer: Chiral centers (e.g., (R)- vs. (S)-enantiomers) significantly alter receptor binding. For example:

  • Enantioselective synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to isolate specific enantiomers .
  • Biological assays : Compare enantiomers in vitro (e.g., radioligand binding assays for serotonin/dopamine receptors). Conflicting activity reports may arise from incomplete enantiomeric resolution in earlier studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Contradictions often stem from methodological variability:

  • Purity verification : Re-analyze compounds via chiral HPLC to confirm enantiomeric ratios .
  • Assay standardization : Control variables like cell line selection (e.g., HEK-293 vs. CHO for GPCR studies) and buffer composition (divalent cation concentrations) .
  • Meta-analysis : Cross-reference pharmacological data with structurally analogous compounds (e.g., Naphthalen-1-yl(phenyl)methanamine hydrochloride) to identify trends .

Q. What strategies optimize HPLC method development for detecting trace impurities?

Answer:

  • Column selection : Use polar-embedded C18 columns (e.g., Waters XBridge) to resolve polar degradation products .
  • Gradient elution : 5–95% acetonitrile in 0.1% formic acid over 30 minutes enhances peak separation .
  • Detection : UV (254 nm) for aromatic groups; tandem MS (MRM mode) for low-abundance impurities .

Q. How should stability studies be designed to assess degradation pathways under varying conditions?

Answer: Follow ICH Q1A guidelines:

  • Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), light (1.2 million lux-hours), and acidic/alkaline conditions .
  • Analytical monitoring : Track degradation via UPLC-PDA for new peaks and quantify mass loss with NMR .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated aging data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1)
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N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1)

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